Eurystatin B
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Overview
Description
Eurystatin B is a natural product found in Streptomyces eurythermus with data available.
Scientific Research Applications
Prolyl Endopeptidase Inhibition
Eurystatins A and B, derived from the cultured broth of Streptomyces eurythermus R353-21, exhibit potent inhibitory activity against prolyl endopeptidase. These compounds are unique in their specificity and potency in inhibiting this enzyme. Notably, they demonstrate no antimicrobial activity and have shown no lethal toxicity in mice at substantial doses (Toda et al., 1992).
Amelioration of Amnesia
Eurystatins A and B have been studied for their protective effects against scopolamine-induced amnesia in rats. These studies utilized the step-through one-trial passive avoidance method, revealing that Eurystatin B, in particular, offered significant protection from the amnesic effects of scopolamine, without causing behavioral side effects (Kamei et al., 1992).
Chemical Structure and Properties
The physico-chemical properties and structure of Eurystatins A and B have been extensively studied. Both compounds share a common 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. They differ in the alpha, beta-unsaturated fatty acid attached to the alpha-amino moiety of the ornithine (Toda et al., 1992).
Fermentation and Controlled Biosynthesis
Research into the fermentation and biosynthesis of Eurystatins has allowed for significant advancements in understanding and potentially enhancing their production. The use of radio-isotope incorporation studies and supplementation with various amino acids led to the controlled biosynthesis of new Eurystatin analogs, expanding the potential applications of these compounds (Suzuki et al., 1994).
Properties
CAS No. |
137563-64-5 |
---|---|
Molecular Formula |
C24H40N4O5 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide |
InChI |
InChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+ |
InChI Key |
YNIGBMUXBCZRNQ-XYOKQWHBSA-N |
Isomeric SMILES |
CCC(C)CC/C=C/C(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
SMILES |
CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
Canonical SMILES |
CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |
Synonyms |
BU 4164E B BU-4164E B eurystatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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